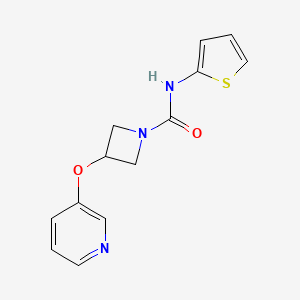

3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-pyridin-3-yloxy-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-13(15-12-4-2-6-19-12)16-8-11(9-16)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKCKLMQGSJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves the following steps:

Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent.

Formation of the azetidine ring: This might involve cyclization reactions starting from suitable precursors.

Coupling of the thiophene ring: This step could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the azetidine ring.

Formation of the carboxamide group: This can be achieved by reacting the amine group on the azetidine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.

Substitution: The pyridine and thiophene rings could undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

Biological Activities

Research indicates that 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide exhibits several biological activities:

-

Anticancer Activity:

- Recent studies have shown that derivatives of azetidine compounds can inhibit cancer cell proliferation. For instance, a study on thiourea-azetidine hybrids demonstrated significant antiproliferative effects against various human cancer cell lines (A549, MCF7) .

- The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with tumor growth.

-

Anti-inflammatory Properties:

- Compounds containing azetidine structures have been explored for their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways. The presence of heterocycles like thiophene enhances their bioactivity.

-

Neuroprotective Effects:

- Some studies suggest that similar compounds can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyridine and thiophene rings could facilitate binding to the target, while the azetidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide to three classes of analogs based on shared functional groups or scaffolds:

Thiophene-Containing Sulfonamide Derivatives

Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) (Fig. 15 in ) exhibit strong antiproliferative activity against human breast cancer cells, with IC₅₀ values ranging from 9.39 to 10.25 μM, surpassing doxorubicin (IC₅₀ ~30 μM) .

| Compound | Core Structure | Key Substituents | IC₅₀ (μM) |

|---|---|---|---|

| Target Compound | Azetidine + pyridine + thiophene | Pyridin-3-yloxy, thiophen-2-ylamide | N/A |

| Compound 26 | Sulfonamide + thiophene | Thiazole, propenyl linker | 10.25 |

| Compound 29 | Benzothiazole + thiophene | Methoxybenzothiazole, enone linker | 9.39 |

Key Differences :

- The carboxamide group in the target compound may offer different hydrogen-bonding interactions versus the sulfonamide or enone groups in analogs, affecting target selectivity .

Pyridin-3-yloxy-Substituted Quinoline Derivatives

highlights quinoline-based compounds like (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(pyridin-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide, which share the pyridin-3-yloxy moiety. These derivatives are designed as kinase inhibitors, leveraging the pyridine oxygen for hydrogen bonding with ATP-binding pockets.

Structural Comparison :

- Quinoline vs. Azetidine: The planar quinoline scaffold in compounds facilitates π-π stacking with aromatic residues in kinases, whereas the azetidine in the target compound may prioritize conformational flexibility or spatial compactness.

Thiazolidine and Azetidine Analogs

describes (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, a thiazolidine (five-membered sulfur-nitrogen ring) derivative. Thiazolidines are known for antimicrobial and anticancer activities due to their ability to chelate metal ions or disrupt enzyme function.

Research Findings and Implications

- Antiproliferative Potential: Thiophene derivatives (e.g., compounds 26–29) with IC₅₀ <10 μM suggest that incorporating electron-rich heterocycles (e.g., thiophene, pyridine) enhances cytotoxicity. The target compound’s azetidine-thiophene combination warrants testing against similar cancer models .

- Kinase Inhibition: Pyridin-3-yloxy-substituted quinolines () highlight the importance of oxygen positioning for target engagement. The target compound’s pyridine-azetidine linkage may optimize binding in less-explored targets (e.g., GPCRs or proteases) .

- Ring Strain vs. Stability : Azetidine’s strain energy could improve binding affinity but may also increase susceptibility to metabolic degradation compared to thiazolidines. Stability studies are critical for further development .

Biological Activity

3-(Pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a pyridine ring, a thiophene moiety, and an azetidine structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C12H12N2O2S, with a molecular weight of approximately 244.30 g/mol. The compound features several functional groups that contribute to its biological activity:

| Functional Group | Chemical Structure |

|---|---|

| Pyridin-3-yloxy | Pyridin-3-yloxy |

| Thiophen-2-yl | Thiophen |

| Azetidine | Azetidine |

| Carboxamide | Carboxamide |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridin-3-yloxy Group : Reacting pyridine-3-ol with a halogenating agent.

- Synthesis of the Azetidine Ring : Cyclization reactions from suitable precursors.

- Coupling with Thiophen-2-yl Group : Nucleophilic substitution using thiophen derivatives.

- Formation of the Carboxamide Group : Amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies show that related compounds have demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Research on related pyridine derivatives has shown promising results in inhibiting cancer cell proliferation . For example, compounds targeting nAChRs have been linked to reduced cellular infiltration in models of lung inflammation, indicating a possible pathway for anticancer activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects by modulating nitric oxide production in macrophage models . This suggests that this compound may also possess anti-inflammatory properties relevant to therapeutic applications.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both pyridine and thiophene rings may enhance binding affinity to these targets, while the azetidine ring could influence conformational stability and reactivity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine and thiophene derivatives:

- Study on Antimicrobial Activity : A study revealed that derivatives showed strong antibacterial effects against Escherichia coli and Klebsiella pneumoniae, supporting the potential of similar compounds for treating infections .

- Anticancer Research : A series of pyridine-based compounds were identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy . This highlights the relevance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the common synthetic routes for 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the azetidine-carboxamide core via nucleophilic substitution or amidation. For example, pyridinyloxy and thiophenyl groups can be introduced using Mitsunobu reactions or Ullmann-type couplings under controlled temperatures (60–80°C) and anhydrous conditions . Solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd-based catalysts for cross-coupling) are critical to avoid side reactions. Evidence from similar heterocyclic systems highlights the importance of purifying intermediates via column chromatography to achieve >95% purity .

Q. What spectroscopic techniques are essential for structural validation of this compound?

Key techniques include:

- NMR : H and C NMR to confirm proton environments and carbon frameworks, with attention to coupling patterns in the pyridine (δ 7.1–8.5 ppm) and thiophene (δ 6.8–7.4 ppm) moieties.

- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for the azetidine ring (e.g., bond lengths ~1.46–1.52 Å for C–N) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+: 318.12; observed: 318.11) .

Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies recommend storage at –20°C under inert gas to prevent oxidation of the thiophene ring. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when protected from light .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., bond angles or electronic properties)?

Discrepancies often arise from approximations in DFT calculations (e.g., B3LYP/6-31G* vs. solid-state X-ray data). To address this:

Q. What strategies optimize yield and purity in large-scale synthesis while minimizing byproducts?

- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., azetidine ring closure) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., 1.2 equiv of pyridinyl reagent to suppress incomplete coupling) .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice stability and purity (>99% by HPLC) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Functional group variations : Replace the thiophene with furan or pyrazole to assess electronic effects on target binding .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents at the azetidine nitrogen for synthetic testing .

- In vitro assays : Pair SAR with enzyme inhibition assays (e.g., IC50 measurements against kinases) to correlate structural changes with activity .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or protein-ligand complexes?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve π-π stacking between the pyridine ring and aromatic residues in protein binding pockets .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-receptor interactions .

- NMR titration : Monitor chemical shift perturbations in H-NMR to identify key hydrogen bonds (e.g., between the carboxamide and active-site residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across different assay platforms?

- Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .

- Control standardization : Ensure consistent use of positive controls (e.g., staurosporine for kinase inhibition) and buffer conditions (pH, ionic strength) .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., pyridine-thiophene hybrids) to identify trends obscured by platform-specific artifacts .

Methodological Best Practices

- Synthetic protocols : Document reaction parameters (temperature, solvent, catalyst) to ensure reproducibility .

- Data validation : Use multiple spectroscopic techniques (NMR, HRMS, XRD) to confirm structural assignments .

- Ethical sourcing : Procure reagents from peer-reviewed suppliers (e.g., PubChem, TCI America) to avoid variability from unverified vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.